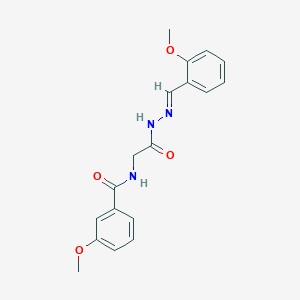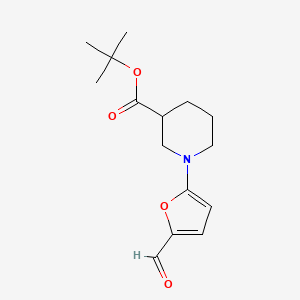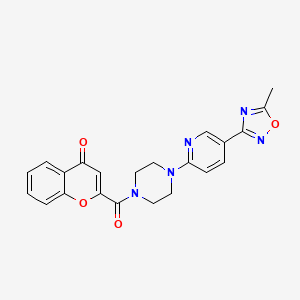![molecular formula C21H22N4O2S2 B2998043 4-(isobutyrylamino)-N-[4-(methylthio)benzyl]-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251677-05-0](/img/structure/B2998043.png)
4-(isobutyrylamino)-N-[4-(methylthio)benzyl]-3-pyridin-2-ylisothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has an isothiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom. The presence of these heterocyclic rings suggests that this compound might have interesting chemical properties and could potentially be used in pharmaceuticals or other chemical applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isothiazole and pyridine rings would likely make this compound relatively flat, while the isobutyrylamino and methylthio groups would add some three-dimensionality .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amino group might be able to participate in acid-base reactions, while the isothiazole and pyridine rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Heterocyclic Derivatives : Research has led to the development of novel synthetic routes for heterocyclic derivatives based on thiazole and pyrazole, which exhibit promising antimicrobial activities. These compounds were synthesized through various chemical reactions, showcasing the versatility of thiazole-based structures in medicinal chemistry (Gouda et al., 2010).
- Development of Antipsychotic Agents : Heterocyclic carboxamides, analogous to 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride, were synthesized and evaluated as potential antipsychotic agents, demonstrating the therapeutic potential of such structures (Norman et al., 1996).
Biological Evaluation
- Antimicrobial Activity : New pyridine derivatives incorporating benzothiazole moieties were synthesized and showed variable antimicrobial activity against different bacterial and fungal strains, highlighting the potential of these compounds in addressing resistance issues (Patel et al., 2011).
- Antituberculosis Activity : A study on thiazole-aminopiperidine hybrid analogues revealed novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the application of these compounds in combating tuberculosis with specific mention of a promising compound exhibiting significant activity (Jeankumar et al., 2013).
- Antioxidant Activity : A benzothiazole derivative was evaluated for its antioxidant activity in the initial phase of acetaminophen toxicity, indicating the compound's ability to mitigate oxidative stress and suggesting its potential in therapeutic interventions against drug-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
4-(2-methylpropanoylamino)-N-[(4-methylsulfanylphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-13(2)20(26)24-18-17(16-6-4-5-11-22-16)25-29-19(18)21(27)23-12-14-7-9-15(28-3)10-8-14/h4-11,13H,12H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRALBMWEYASJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isobutyrylamino)-N-[4-(methylthio)benzyl]-3-pyridin-2-ylisothiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2997964.png)
![N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997965.png)



![methyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2997970.png)


![2-Chloro-N-[(2,4-dimethylpyrazol-3-yl)methyl]-N-[(1-ethylcyclobutyl)methyl]acetamide](/img/structure/B2997974.png)


